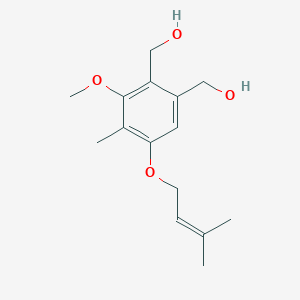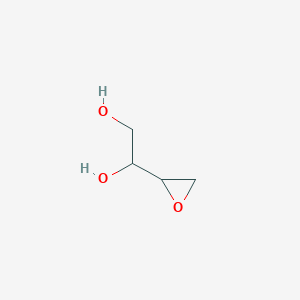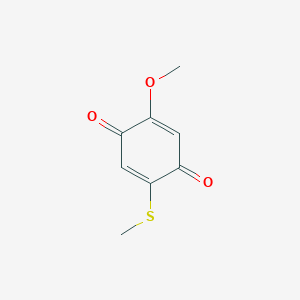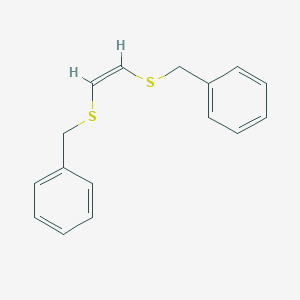![molecular formula C16H21N3O3 B100925 N6-[(Indole-3-yl)acetyl]-L-lysine CAS No. 17929-68-9](/img/structure/B100925.png)
N6-[(Indole-3-yl)acetyl]-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-[(Indole-3-yl)acetyl]-L-lysine is a non-proteinogenic L-α-amino acid with the molecular formula C16H21N3O3 . This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The indole ring is attached to the lysine residue via an acetyl group, forming a unique structure that has garnered interest in various scientific fields .
Wissenschaftliche Forschungsanwendungen
N6-[(Indole-3-yl)acetyl]-L-lysine has a wide range of scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(Indole-3-yl)acetyl]-L-lysine typically involves the acylation of L-lysine with indole-3-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis can be applied. This includes solid-phase peptide synthesis (SPPS) and solution-phase synthesis, both of which can be scaled up for industrial production. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N6-[(Indole-3-yl)acetyl]-L-lysine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acid derivatives, alcohol derivatives of the acetyl group, and various substituted indole derivatives .
Wirkmechanismus
The mechanism of action of N6-[(Indole-3-yl)acetyl]-L-lysine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a modulator of enzyme activity, particularly those involved in the metabolism of indole-3-acetic acid . The indole ring can interact with various receptors and enzymes, influencing cellular processes such as growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid (IAA): A well-known plant hormone involved in growth regulation.
N-acetyl-L-tryptophan: An amino acid derivative with similar structural features.
Indole-3-carboxylic acid: A metabolite of indole-3-acetic acid with distinct biological activities.
Uniqueness
N6-[(Indole-3-yl)acetyl]-L-lysine is unique due to its combination of an indole ring and a lysine residue, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific biochemical pathways and interactions that are not observed with other similar compounds .
Eigenschaften
CAS-Nummer |
17929-68-9 |
|---|---|
Molekularformel |
C16H21N3O3 |
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[2-(1H-indol-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H21N3O3/c17-13(16(21)22)6-3-4-8-18-15(20)9-11-10-19-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,19H,3-4,6,8-9,17H2,(H,18,20)(H,21,22)/t13-/m0/s1 |
InChI-Schlüssel |
FKIGOUKDKBOZID-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N |
Synonyme |
IAA-lysine indole-3-acetyl-epsilon-lysine indoleacetic acid-lysine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



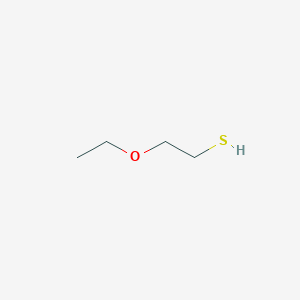
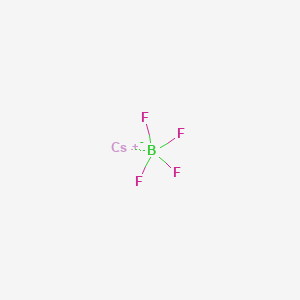


![(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B100855.png)
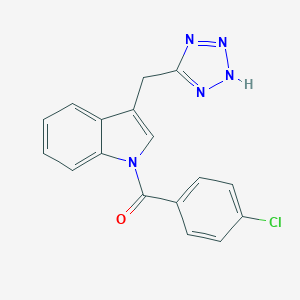
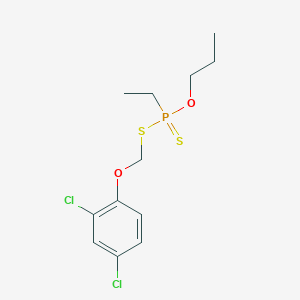
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
